2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
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Overview
Description
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[221]heptane is a bicyclic ether compound with a unique structure that includes an ethenyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, reduced ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the design of bioactive molecules and drug discovery.
Industry: Used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism by which 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the ethenyloxy group.
2-Methylidene-7-oxanorbornane: Similar bicyclic structure with a different substituent.
7-Oxabicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of the ethenyloxy group
Uniqueness: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[22
Properties
CAS No. |
52253-82-4 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-ethenoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
LQLLNKLOYCYFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC=C)C)C |
Origin of Product |
United States |
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